molecular formula C24H22FN5O B2904693 (3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)甲苯酮 CAS No. 2034297-32-8

(3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)甲苯酮

货号: B2904693
CAS 编号: 2034297-32-8
分子量: 415.472
InChI 键: PYHPLTABCOQCPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, two pyrazolyl groups, and a dihydroisoquinolinyl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyrazolyl groups would likely contribute to the compound’s polarity, while the dihydroisoquinolinyl group would add steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The fluorine atom on the phenyl ring might be displaced in a nucleophilic aromatic substitution reaction .

科学研究应用

合成与结构分析

  • 合成路线和晶体结构:对相关化合物(如3-氨基-4-吗啉代-1H-吲唑-1-基(3-氟苯基)甲苯酮)的研究突出了涉及缩合反应的合成途径和通过X射线衍射进行的结构阐明,表明可能适用于合成和分析目标化合物的方法 (唐和傅,2018)

  • 区域选择性合成:对吡唑衍生物的研究,包括通过1,3-偶极环加成合成1H-吡唑-5-基(2-羟苯基)甲苯酮衍生物的区域选择性程序,可能提供有关在类似框架上构建特定官能团的方法的见解 (Alizadeh、Moafi和Zhu,2015)

生物活性与应用

  • 抗肿瘤活性:具有结构相似性的化合物已对其抗肿瘤活性进行了研究。例如,衍生物已显示出对A549、BGC-823和HepG-2等癌细胞系增殖的抑制作用,表明相关化合物在肿瘤学中具有潜在的治疗应用 (唐和傅,2018)

  • 抗菌和抗分枝杆菌活性:新型吡唑衍生物已对其抗菌和抗分枝杆菌活性进行了评估,表明结构相关的化合物可能对各种菌株具有显着的生物活性,这可能与开发新的抗菌剂相关 (Ali和Yar,2007)

光物理和电化学研究

  • 光物理性质:涉及吡唑基N供体的铼(I)基双链双核单配体的研究探索了光物理性质,表明含有吡唑环和类似结构基序的化合物可能在材料科学中引起兴趣,特别是在吸光和发光应用中 (Phukon、Shankar和Sathiyendiran,2022)

作用机制

Target of Action

The primary target of this compound is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . It binds to the active site of the enzyme, preventing the conversion of succinate to fumarate in the citric acid cycle. This disruption in the cycle inhibits the production of ATP, the primary energy currency of the cell, leading to cell death .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects two major biochemical pathways: the citric acid cycle and the electron transport chain. The blockage of the citric acid cycle prevents the production of NADH and FADH2, which are essential for the electron transport chain. This leads to a decrease in ATP production, causing energy deprivation and cell death .

Pharmacokinetics

Like other sdh inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is the inhibition of cellular respiration, leading to energy deprivation and cell death. This makes it effective against cells that rely heavily on aerobic respiration, such as cancer cells and certain pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature can influence the rate of metabolic reactions involving the compound. The presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound .

属性

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O/c1-28-13-18(12-26-28)21-15-30(14-17-5-3-4-6-20(17)21)24(31)23-11-22(27-29(23)2)16-7-9-19(25)10-8-16/h3-13,21H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHPLTABCOQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。